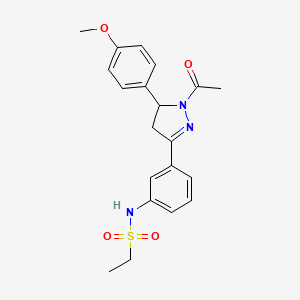

N-(3-(1-アセチル-5-(4-メトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-3-イル)フェニル)エタンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.

BenchChem offers high-quality N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

この化合物は有機合成に使用されます。 6-[3-(4-メトキシフェニル)-2-プロペノイル]-2(3H)-ベンゾオキサゾロンとヒドラジン水和物を酢酸中で縮合させることにより合成されます 。 化合物の構造は、1H-NMR、13C-NMR、IR、MS、および元素分析を使用して確認されます 。

抗菌活性

ピラゾール誘導体は、この化合物も含め、抗菌活性を示すことが知られています 。 例えば、合成された化合物の1つは、枯草菌とペニシリウム・フィモラムに対して中等度の活性を示しました 。

抗酸化活性

この化合物の抗酸化活性について評価が行われています。 合成された化合物のいくつかは、コントロール(アスコルビン酸)および他の合成された化合物と比較して、良好なから優れた抗酸化活性を示しました 。

分子ドッキング研究

新しい化合物のシトクロムP450 14アルファ-ステロール脱メチラーゼ(CYP51)との分子ドッキング研究は、これらの化合物が薬剤として使用できる可能性を評価し、この目的のための構造的な改善を実施するために実施されました 。 合成されたすべての化合物は、(CYP51)と良好な親和性を示しました。特に、一部の化合物は、最も低い結合エネルギーで最も高い親和性を示しました 。

生物活性

薬化学において重要な化合物であるカルコンは、様々な生物活性を示します 。 ピラゾール誘導体は、抗菌、抗ウイルス、および抗炎症活性も示すことが知られています 。

化学反応

カルコンは、様々な化学反応を受けて、いくつかのヘテロ環系を生じます 。 この化合物は、カルコンの誘導体であるため、これらの反応に使用できます。

作用機序

Pyrazolines

This compound is a type of pyrazoline, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond. Pyrazolines are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Benzene derivatives

The compound also contains a benzene ring, which is a six-membered ring with alternating single and double bonds. Benzene derivatives are commonly used in the manufacture of various types of drugs, plastics, synthetic rubber, dyes, detergents, explosives, and pesticides .

Sulfonamides

Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine for their antibacterial properties .

Acetyl groups

The presence of an acetyl group (a functional group derived from acetic acid) in this compound could potentially influence its reactivity and interactions with other molecules .

特性

IUPAC Name |

N-[3-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-17-7-5-6-16(12-17)19-13-20(23(21-19)14(2)24)15-8-10-18(27-3)11-9-15/h5-12,20,22H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCRAWXHVTVUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)

![2-(benzylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2492761.png)

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)